molecular formula C5H13N2O3+ B1250433 (2S)-2-ammonio-3-(2-ammonioethoxy)propanoate

(2S)-2-ammonio-3-(2-ammonioethoxy)propanoate

Cat. No. B1250433
M. Wt: 149.17 g/mol
InChI Key: SLTGLTLBIVDQKE-BYPYZUCNSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-ammonio-3-(2-ammonioethoxy)propanoate is major microspecies at pH 7.3. It is a conjugate acid of an O-(2-aminoethyl)-L-serine.

Scientific Research Applications

Synthesis and Chemical Properties

  • Studies on oxirane compounds, specifically ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, contributed to the synthesis of 1-Phenyl-1-amino-2, 3-propanediol, an important derivative in chemical synthesis (Suami, Uchida, & Umezawa, 1956).

Applications in Material Science

  • The compound has been explored for its potential in the development of zwitterionic surfactants, which are utilized as hydrate control technology in engineering applications (Kelland et al., 2006).

Biological Studies

  • Its analog, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, has been studied for its toxicity and carcinogenicity in Sprague–Dawley rats, contributing to safety assessments in biological contexts (Rae et al., 2015).

Environmental Impact

  • The environmental impact and aquatic hazard of related compounds like ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate have been assessed, aiding in the understanding of its ecological footprint (Hoke et al., 2016).

Food Industry Applications

  • A study on the interaction of 3-(trihydroxygermyl)propanoic acid with monosaccharides using nuclear magnetic resonance provides insights into potential applications in food chemistry (Shimada et al., 2015).

Pharmaceutical and Drug Development

  • The chemical's derivatives have been explored in pharmaceutical chemistry for the synthesis of biologically active compounds, contributing to drug development research (Orlinskii, 1996).

Analytical Chemistry

  • In analytical chemistry, the compound has been used in chiral stationary phases for enantioseparation, enhancing the understanding of chiral recognition in chemical analysis (Chen et al., 2011).

properties

Molecular Formula

C5H13N2O3+

Molecular Weight

149.17 g/mol

IUPAC Name

(2S)-2-azaniumyl-3-(2-azaniumylethoxy)propanoate

InChI

InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+1/t4-/m0/s1

InChI Key

SLTGLTLBIVDQKE-BYPYZUCNSA-O

Isomeric SMILES

C(COC[C@@H](C(=O)[O-])[NH3+])[NH3+]

SMILES

C(COCC(C(=O)[O-])[NH3+])[NH3+]

Canonical SMILES

C(COCC(C(=O)[O-])[NH3+])[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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